Comparative Antitumor Potency: Chromomycin A3 vs. Mithramycin A in Bile Duct Cancer Cells
In a direct head-to-head comparison using three bile duct cancer (cholangiocarcinoma) cell lines, Chromomycin A3 (CMA3) demonstrated markedly superior cytotoxic potency relative to Mithramycin A (MTA). CMA3 achieved nanomolar IC50 values within 24 hours (range: 21.14–30.52 nM), whereas MTA exhibited minimal activity, failing to reach 50% inhibition at the highest tested concentration of 200 nM at the same time point [1]. This translates to a potency difference of >6.5-fold to >9.5-fold based on the threshold values.
| Evidence Dimension | Cytotoxicity (IC50, 24-hour exposure) |
|---|---|
| Target Compound Data | KKU-213: 22.48±4.08 nM; KKU-055: 21.14±2.24 nM; KKU-100: 30.52±2.91 nM |
| Comparator Or Baseline | Mithramycin A (MTA): >200 nM in all three cell lines (KKU-213, KKU-055, KKU-100) |
| Quantified Difference | >6.5-fold to >9.5-fold lower IC50 (higher potency) for CMA3 relative to MTA |
| Conditions | In vitro MTT cytotoxicity assay; KKU-213, KKU-055, KKU-100 human cholangiocarcinoma cell lines; 24-hour drug exposure |
Why This Matters
For researchers evaluating antiproliferative agents in bile duct cancer models, Chromomycin A3 provides a >6.5-fold potency advantage over Mithramycin A, reducing the required compound concentration for efficacy studies.
- [1] Kongpetch S, et al. (Table I). IC50 values for Chromomycin A3 (CMA3) and Mithramycin A (MTA) in KKU-213, KKU-055, and KKU-100 cholangiocarcinoma cell lines at 24 and 48 hours. Data from PMC7053871. Int J Mol Med. 2020 Apr;45(4):1005. View Source
